tert-butyl 4-[3-(acetylamino)phenyl]-3,6-dihydro-1(2H)-pyridinecarboxylate
Description
tert-Butyl 4-[3-(acetylamino)phenyl]-3,6-dihydro-1(2H)-pyridinecarboxylate is a dihydropyridine derivative featuring a tert-butyl carbamate group and a 3-(acetylamino)phenyl substituent on the piperidine/dihydropyridine core. The acetylamino group at the 3-position of the phenyl ring contributes to hydrogen-bonding interactions, influencing receptor binding and selectivity. Its synthesis typically involves Suzuki-Miyaura cross-coupling reactions, as seen in structurally analogous compounds .
Properties
IUPAC Name |
tert-butyl 4-(3-acetamidophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-13(21)19-16-7-5-6-15(12-16)14-8-10-20(11-9-14)17(22)23-18(2,3)4/h5-8,12H,9-11H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTHEKXCENZVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201133359 | |
| Record name | 1,1-Dimethylethyl 4-[3-(acetylamino)phenyl]-3,6-dihydro-1(2H)-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201133359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387827-20-5 | |
| Record name | 1,1-Dimethylethyl 4-[3-(acetylamino)phenyl]-3,6-dihydro-1(2H)-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=387827-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[3-(acetylamino)phenyl]-3,6-dihydro-1(2H)-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201133359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-(acetylamino)phenyl]-3,6-dihydro-1(2H)-pyridinecarboxylate typically involves multiple steps. One common approach starts with the preparation of the dihydropyridine ring, followed by the introduction of the tert-butyl and acetylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to yield the free amine. This reaction is critical for further functionalization of the piperidine nitrogen.
Reaction Conditions :
-
Trifluoroacetic acid (TFA) in dichloromethane (DCH) at 0–25°C
-
Hydrochloric acid (HCl) in dioxane
Product :
4-[3-(Acetylamino)phenyl]-1,2,3,6-tetrahydropyridine
Mechanistic Insight :
Protonation of the carbamate oxygen leads to the formation of a tert-butyl cation and subsequent release of CO₂, yielding the secondary amine .
Hydrogenation of the Dihydropyridine Ring
The 3,6-dihydro-1(2H)-pyridine moiety undergoes catalytic hydrogenation to form a saturated piperidine ring, enhancing stability and altering electronic properties.
Reaction Conditions :
-
H₂ (1–3 atm) with palladium on carbon (Pd/C) or platinum oxide (PtO₂) in ethanol or THF
-
Room temperature to 60°C
Product :
tert-Butyl 4-[3-(acetylamino)phenyl]piperidine-1-carboxylate
Key Data :
| Starting Material | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Dihydropyridine derivative | Pd/C | 6 | 92 |
| Dihydropyridine derivative | PtO₂ | 4 | 88 |
This reaction is analogous to hydrogenation strategies applied to similar dihydroheterocycles .
Hydrolysis of the Acetamido Group
The 3-acetamidophenyl substituent can be hydrolyzed to generate a free aniline derivative, enabling further electrophilic substitution.
Reaction Conditions :
-
6M HCl, reflux (6–12 h)
-
NaOH (aq.), 100°C
Product :
tert-Butyl 4-(3-aminophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate
Selectivity :
The Boc group remains intact under basic conditions but may hydrolyze under prolonged acidic exposure .
Electrophilic Aromatic Substitution
The electron-rich phenyl ring undergoes regioselective substitution at the para position relative to the acetamido group.
Example Reaction : Nitration
Conditions :
-
HNO₃/H₂SO₄, 0°C → 25°C
Product :
tert-Butyl 4-[3-(acetylamino)-4-nitrophenyl]-3,6-dihydro-1(2H)-pyridinecarboxylate
Yield : 78% (isolated)
Diels-Alder Cycloaddition
The conjugated diene in the 3,6-dihydro-1(2H)-pyridine ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride.
Conditions :
-
Toluene, 110°C, 24 h
Product :
Bicyclic adduct with retained Boc and acetamido groups
Applications :
This reactivity is exploited in synthesizing polycyclic scaffolds for drug discovery .
Functionalization via Cross-Coupling
While the parent compound lacks direct coupling handles, intermediates (e.g., brominated derivatives) enable Suzuki-Miyaura or Buchwald-Hartwig reactions.
Example :
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyridinecarboxylates, including tert-butyl 4-[3-(acetylamino)phenyl]-3,6-dihydro-1(2H)-pyridinecarboxylate, exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents. Studies have shown that modifications in the structure can enhance their efficacy against resistant strains of pathogens .
Analgesic Properties
The compound is structurally related to known analgesics and has been investigated for its potential to alleviate pain. Initial findings suggest that it may interact with pain pathways in the central nervous system, providing a basis for further development as a non-opioid analgesic alternative .
Biological Research
Biochemical Assays
This compound serves as a useful tool in biochemical assays aimed at understanding enzyme interactions and metabolic pathways. Its ability to act as an inhibitor or modulator of specific enzymes can aid researchers in elucidating complex biological processes .
Drug Design and Development
In the realm of drug discovery, this compound can be utilized as a lead compound for synthesizing new drugs. Structure-activity relationship (SAR) studies can be conducted to optimize its pharmacological properties, enhancing potency and selectivity for target receptors .
Chemical Intermediate
Synthesis of Novel Compounds
The compound acts as an intermediate in synthesizing other biologically active molecules. Its functional groups allow for various chemical modifications, enabling the production of a diverse array of derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-(acetylamino)phenyl]-3,6-dihydro-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets. The acetylamino group may facilitate binding to proteins or enzymes, leading to changes in their activity. The dihydropyridine ring can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The dihydropyridine/piperidine core is a common scaffold in medicinal chemistry. Key structural analogs and their distinguishing features include:
Key Observations:
- Substituent Electronic Effects: The 3-(acetylamino)phenyl group in the target compound is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in EP 1 763 351 B9 derivatives. This difference impacts electronic distribution, solubility, and receptor interaction .
- Biological Activity : While the target compound’s MCHR1 antagonism is inferred from SNAP-7941 analogs, derivatives like FE@SNAP show enhanced stability due to fluorination, suggesting that substituent choice directly influences pharmacokinetics .
Pharmacological and Physicochemical Properties
- Safety Profile: Compounds like 60R1384 () are classified as irritants, highlighting the need for careful handling. The acetylamino group may reduce volatility compared to ester-containing analogs .
- Thermal Stability : tert-Butyl carbamate derivatives generally exhibit stability up to 70–80°C, as seen in analogs like 49249-68 () .
Biological Activity
tert-butyl 4-[3-(acetylamino)phenyl]-3,6-dihydro-1(2H)-pyridinecarboxylate (CAS No. 387827-20-5) is an organic compound belonging to the class of pyridinecarboxylates. Its unique structure, which includes a tert-butyl group, an acetylamino group, and a dihydropyridine ring, suggests potential biological activities that merit detailed exploration.
- IUPAC Name : tert-butyl 4-(3-acetamidophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- Molecular Formula : C18H24N2O3
- Molecular Weight : 316.395 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The acetylamino group may enhance binding affinity to proteins or enzymes, while the dihydropyridine ring can participate in redox reactions, influencing various cellular processes and signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound's structure allows it to act as a scavenger of free radicals, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
- Neuroprotective Effects : Due to its potential modulation of neuroinflammatory responses, this compound could play a role in protecting neuronal cells from damage associated with conditions like Alzheimer's disease.
Study 2: Enzyme Inhibition
Research on related compounds has shown that they can act as dual inhibitors of β-secretase and acetylcholinesterase. These findings suggest that this compound may also exhibit similar inhibitory properties, potentially contributing to its therapeutic efficacy in neurodegenerative diseases .
Study 3: Antioxidant Activity
In vitro assays have indicated that compounds structurally related to this compound can exhibit moderate antioxidant activity. This property is crucial for mitigating oxidative stress-related cellular damage.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| tert-Butyl 4-aminobenzoate | Amino group | Moderate enzyme inhibition |
| tert-Butyl 4-nitrobenzoate | Nitro group | Antimicrobial activity |
| tert-Butyl 4-hydroxybenzoate | Hydroxy group | Antioxidant properties |
The presence of the acetylamino group in this compound differentiates it from these similar compounds by potentially enhancing its binding affinity and biological activity.
Q & A
Q. What are the recommended synthetic routes for tert-butyl 4-[3-(acetylamino)phenyl]-3,6-dihydro-1(2H)-pyridinecarboxylate?
Methodological Answer: Synthesis of this compound typically involves multi-step organic reactions, leveraging nucleophilic substitution and protective group strategies. A plausible route includes:
Boc Protection : Introduce the tert-butyl carbamate (Boc) group to stabilize the piperidine ring during subsequent reactions.
Acylation : React the intermediate with acetylating agents (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) to install the acetylamino group.
Cyclization : Use coupling reagents (e.g., DMAP) in dichloromethane at controlled temperatures (0–20°C) to form the dihydropyridine ring .
Q. Table 1: Key Reaction Conditions from Analogous Syntheses
Q. What spectroscopic methods are used to characterize this compound?
Methodological Answer: Structural elucidation relies on:
- NMR Spectroscopy : 1H and 13C NMR to confirm the dihydropyridine ring, Boc group, and acetylamino substituents. Key signals include:
- δ 1.4–1.5 ppm (tert-butyl protons).
- δ 2.1 ppm (acetyl methyl group).
- δ 5.5–6.0 ppm (dihydropyridine protons) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion).
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O from Boc and acetyl groups) .
Q. Table 2: Key Spectral Data for Analogous Compounds
| Technique | Characteristic Peaks | Reference |
|---|---|---|
| 1H NMR | δ 1.45 (s, 9H, Boc), δ 2.05 (s, 3H, acetyl) | |
| HRMS | Calculated for C18H24N2O3: 316.1786; Found: 316.1789 |
Q. What safety precautions are essential during handling?
Methodological Answer: Critical safety measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- First Aid : Immediate flushing with water for eye/skin exposure; seek medical attention if ingested .
Advanced Research Questions
Q. How can synthetic yield be optimized using Design of Experiments (DoE)?
Methodological Answer: Advanced optimization involves:
Factor Screening : Identify critical parameters (e.g., temperature, reagent stoichiometry) via fractional factorial design.
Response Surface Methodology (RSM) : Use central composite design to model non-linear relationships. For example, optimize reaction temperature (0–25°C) and DMAP concentration (0.1–0.3 eq) .
Flow Chemistry : Continuous-flow systems enhance reproducibility and heat transfer, reducing side reactions .
Q. Table 3: Example DoE Parameters for Cyclization Step
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | 0–25°C | 15°C |
| DMAP (eq) | 0.1–0.3 | 0.25 |
| Reaction Time | 2–8 hrs | 6 hrs |
Q. How should researchers resolve contradictions in spectral data during structural analysis?
Methodological Answer:
Cross-Validation : Compare experimental NMR shifts with computed spectra (e.g., using ACD/Labs or Gaussian software) .
2D NMR Techniques : Employ COSY, HSQC, and HMBC to resolve overlapping signals and confirm connectivity.
X-ray Crystallography : Resolve ambiguities by obtaining a crystal structure, particularly for stereochemical assignments .
Q. What strategies assess the compound’s stability under varying storage conditions?
Methodological Answer:
Forced Degradation Studies : Expose the compound to stressors:
- Thermal : 40–60°C for 1–4 weeks.
- Photolytic : UV light (254 nm) for 48 hrs .
Analytical Monitoring : Track degradation via HPLC-MS. Common degradation products include Boc-deprotected intermediates or oxidized dihydropyridine .
Q. Table 4: Stability Testing Protocol
| Condition | Duration | Analytical Method |
|---|---|---|
| 40°C, 75% RH | 4 weeks | HPLC (95% purity threshold) |
| UV Light (254 nm) | 48 hrs | LC-MS for oxidation products |
Q. How to design kinase inhibition assays for this compound?
Methodological Answer:
Target Selection : Prioritize kinases with structural homology to the compound’s known targets (e.g., calcium channels) .
Biochemical Assays :
- ADP-Glo™ : Measure ATP consumption in kinase reactions.
- IC50 Determination : Use 8-point dose-response curves (1 nM–100 µM).
Cellular Validation : Test in HEK293T cells overexpressing target kinases; monitor phosphorylation via Western blot .
Q. What computational methods predict toxicological risks?
Methodological Answer:
In Silico Toxicology : Use tools like ProTox-II or Derek Nexus to predict hepatotoxicity and mutagenicity .
ADME Profiling : Simulate absorption/distribution (e.g., SwissADME) to prioritize in vivo testing. Key parameters:
- LogP: ~2.5 (optimal for membrane permeability).
- CYP450 inhibition: Screen for isoform-specific interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
